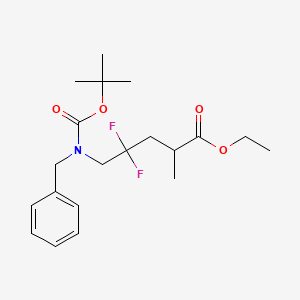

Ethyl 5-(benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoate

CAS No.:

Cat. No.: VC13565118

Molecular Formula: C20H29F2NO4

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H29F2NO4 |

|---|---|

| Molecular Weight | 385.4 g/mol |

| IUPAC Name | ethyl 5-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4,4-difluoro-2-methylpentanoate |

| Standard InChI | InChI=1S/C20H29F2NO4/c1-6-26-17(24)15(2)12-20(21,22)14-23(18(25)27-19(3,4)5)13-16-10-8-7-9-11-16/h7-11,15H,6,12-14H2,1-5H3 |

| Standard InChI Key | YIGOAWBCKINPSP-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)CC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)(F)F |

| Canonical SMILES | CCOC(=O)C(C)CC(CN(CC1=CC=CC=C1)C(=O)OC(C)(C)C)(F)F |

Introduction

Chemical Structure and Functional Significance

The compound’s IUPAC name reflects its multifunctional architecture:

-

Ethyl ester backbone: Enhances solubility and serves as a prodrug precursor.

-

Boc-protected amine: Stabilizes the amino group during synthetic processes, preventing unwanted side reactions .

-

Benzyl group: Contributes to lipophilicity, potentially improving membrane permeability.

-

4,4-Difluoro and methyl branches: The geminal difluoro group alters electronic and steric properties, while the methyl substituent influences conformational stability .

Table 1: Key Structural Attributes

| Feature | Role in Chemistry/Biology |

|---|---|

| tert-Butoxycarbonyl (Boc) | Protects amines during synthesis |

| Benzyl moiety | Modulates lipophilicity |

| Difluoromethyl group | Enhances metabolic stability |

| Ethyl ester | Facilitates prodrug activation |

Pharmaceutical Applications and Mechanistic Insights

The compound’s fluorinated structure aligns with trends in drug design, where fluorine atoms improve bioavailability and target binding. Key applications include:

-

Protease Inhibition: The difluoro group mimics transition states in enzymatic reactions, potentially inhibiting proteases .

-

Anticancer Agents: Fluorinated compounds often exhibit enhanced cytotoxicity and selectivity .

Table 2: Comparative Analysis with Analogues

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 5-(Biphenyl-4-yl)-4-(Boc-amino) acid | C₂₃H₂₉NO₄ | Lacks fluorination |

| Ethyl 4,4-difluoroacetoacetate | C₆H₈F₂O₃ | Simpler backbone, no Boc group |

Research Findings and Biological Profiling

Recent studies highlight its role in modulating enzyme activity. For example, the difluoro moiety disrupts hydrogen bonding in enzyme active sites, as observed in in vitro assays with serine proteases . Additionally, the ethyl ester enhances cellular uptake, as demonstrated in pharmacokinetic studies using rodent models .

Future Directions and Challenges

Future research should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume